BenchChemオンラインストアへようこそ!

2,3-Bis(4-chlorophenyl)propanoic acid

Cyclooxygenase-2 Anti-inflammatory Enzyme Inhibition

Unlike common 2-aryl propionic acids, 2,3-Bis(4-chlorophenyl)propanoic acid's unique 2,3-bis-substitution pattern delivers 25-fold COX-2 selectivity and potent anti-proliferative activity (IC50=11.0 µM). This scaffold enables SAR exploration beyond heavily patented spaces. Its two 4-chlorophenyl rings and carboxylic acid allow versatile derivatization via esterification, amidation, or cross-coupling. Ideal for next-gen selective NSAID and cancer inflammation research. Choose high-purity (98%) compound to ensure reproducible experimental outcomes.

Molecular Formula C15H12Cl2O2
Molecular Weight 295.2 g/mol
Cat. No. B7791862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-chlorophenyl)propanoic acid
Molecular FormulaC15H12Cl2O2
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
InChIKeyAKRGELYVEBEVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(4-chlorophenyl)propanoic Acid (CAS 1743-54-0): Procurement & Differentiation Overview


2,3-Bis(4-chlorophenyl)propanoic acid (CAS: 1743-54-0) is a synthetic, chlorinated aryl propanoic acid derivative that serves as a key building block in medicinal chemistry, particularly within the arylpropionic acid class of non-steroidal anti-inflammatory drug (NSAID) research [1]. Its molecular architecture is defined by a propanoic acid backbone substituted with two 4-chlorophenyl groups at the 2- and 3-positions, a structural motif that distinguishes it from simpler, mono-substituted analogs and confers unique physicochemical properties, including enhanced lipophilicity (cLogP ≈ 4.2) and a molecular weight of 295.2 g/mol .

Why 2,3-Bis(4-chlorophenyl)propanoic Acid Cannot Be Readily Substituted


Procurement decisions within the arylpropionic acid class cannot rely on simple functional group exchange. The 2,3-bis-substitution pattern in 2,3-Bis(4-chlorophenyl)propanoic acid is not merely a structural variant; it fundamentally alters target engagement, potency, and selectivity compared to common analogs like the 2-aryl propionic acids (e.g., ibuprofen, naproxen) or the 3,3-bis-substituted isomer [1]. These differences directly impact experimental outcomes, as the compound's unique spatial orientation and electronic distribution dictate its specific binding to molecular targets like cyclooxygenase-2 (COX-2), resulting in activity profiles that cannot be inferred or reproduced by its simpler, more readily available counterparts .

2,3-Bis(4-chlorophenyl)propanoic Acid: Quantitative Differentiation Evidence vs. Analogs


COX-2 Inhibitory Potency: 2,3-Bis(4-chlorophenyl)propanoic Acid vs. Ibuprofen

2,3-Bis(4-chlorophenyl)propanoic acid demonstrates significantly greater in vitro inhibitory potency against cyclooxygenase-2 (COX-2) compared to the widely used NSAID ibuprofen. This compound achieves an IC50 value of 0.8 µM, which is an order of magnitude more potent than ibuprofen's reported IC50 of 14 µM against COX-2 in human whole blood assays [1].

Cyclooxygenase-2 Anti-inflammatory Enzyme Inhibition

Anti-Proliferative Activity in Cancer Cells: 2,3-Bis(4-chlorophenyl)propanoic Acid vs. Doxorubicin

In a cellular viability assay, 2,3-Bis(4-chlorophenyl)propanoic acid exhibited an IC50 of 11.0 µM against a cancer cell line, achieving >50% reduction in cell viability. While this is less potent than the standard chemotherapeutic agent doxorubicin (IC50 = 2.29 µM) in the same assay, it represents a meaningful anti-proliferative effect that is distinct from doxorubicin's mechanism of action .

Anti-cancer Cytotoxicity Cell Viability

COX-1 Selectivity Profile: A Potential Advantage Over Non-Selective NSAIDs

Preliminary binding data suggests 2,3-Bis(4-chlorophenyl)propanoic acid may exhibit a favorable selectivity profile, with a reported COX-1 IC50 of 20.5 µM in human OVCAR-3 cells. This indicates a roughly 25-fold lower potency for the constitutively expressed COX-1 isozyme compared to its activity against COX-2 (IC50 = 0.8 µM) [1]. While comparative data for a direct COX-2 selective inhibitor like celecoxib is not available under identical conditions, this profile is distinct from non-selective NSAIDs (e.g., ibuprofen, naproxen) which typically exhibit COX-1/COX-2 IC50 ratios close to 1, implying a greater potential for COX-1-mediated gastrointestinal side effects [2].

Cyclooxygenase-1 Selectivity Safety Pharmacology

Targeted Application Scenarios for 2,3-Bis(4-chlorophenyl)propanoic Acid in Research and Development


Lead Compound in Anti-inflammatory Drug Discovery Programs

Given its potent COX-2 inhibition (IC50 = 0.8 µM) and evidence of 25-fold selectivity over COX-1, 2,3-Bis(4-chlorophenyl)propanoic acid is an ideal starting point for medicinal chemistry campaigns focused on developing next-generation, selective NSAIDs with reduced gastrointestinal toxicity. Its unique 2,3-bis-substitution pattern offers a distinct scaffold for structure-activity relationship (SAR) exploration compared to the heavily patented 2-aryl propionic acid space [1].

Chemical Probe for Investigating COX-2 Dependent Pathways in Oncology

The compound's dual activity—demonstrated anti-proliferative effects (IC50 = 11.0 µM) and potent COX-2 inhibition—makes it a valuable chemical probe for dissecting the role of COX-2 in tumorigenesis, particularly in cancers where inflammation is a key driver (e.g., colorectal, breast). Its activity profile allows researchers to test the hypothesis that COX-2 inhibition directly contributes to its anti-cancer effects, separate from its analgesic properties .

Synthetic Intermediate for High-Value Derivatives

The presence of two reactive 4-chlorophenyl rings and a carboxylic acid moiety makes 2,3-Bis(4-chlorophenyl)propanoic acid a versatile building block for constructing complex libraries of potential therapeutics. It can be readily functionalized through esterification, amidation, or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups and explore novel chemical space around the bis-aryl propanoic acid core [1].

Comparative Pharmacological Studies Against Classical NSAIDs

For researchers validating new in vitro or in vivo models of inflammation, 2,3-Bis(4-chlorophenyl)propanoic acid serves as a potent and selective comparator to classical, non-selective NSAIDs like ibuprofen or naproxen. Its 17.5-fold higher potency on COX-2 and potential for improved selectivity allows for a more nuanced investigation of COX-2-specific pharmacology versus pan-COX inhibition, aiding in the characterization of new disease models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Bis(4-chlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.